Broad-Spectrum Potency Advantage: 4- to 32-Fold Greater Activity than Spectinomycin Across Multiple Species
Trospectomycin (U-63366F) demonstrates a 4- to 32-fold increase in in vitro potency relative to spectinomycin against a wide array of clinically relevant pathogens, including staphylococci, streptococci, Haemophilus influenzae, Branhamella catarrhalis, Neisseria gonorrhoeae, Proteus species, Bacteroides species, Clostridium difficile, and Chlamydia trachomatis [1]. This quantitative advantage was established by comparing MICs determined via agar or broth dilution methods against 411 clinical isolates, with the potency differential representing a direct structural consequence of the 6'-n-propyl modification [1]. Notably, for most Enterobacteriaceae, activity was comparable to spectinomycin, and cross-resistance was observed, indicating that the 6'-n-propyl modification does not circumvent all spectinomycin resistance mechanisms [2].
| Evidence Dimension | In vitro antibacterial potency (fold-increase in activity) |
|---|---|
| Target Compound Data | 4- to 32-fold more active than spectinomycin |
| Comparator Or Baseline | Spectinomycin (baseline activity = 1x) |
| Quantified Difference | 4x to 32x increase in activity (MIC ratio) |
| Conditions | Agar or broth dilution; 411 clinical isolates of aerobic and anaerobic bacteria; MIC determination |
Why This Matters
This data justifies procurement of trospectomycin over spectinomycin for any study targeting Gram-positive or anaerobic pathogens, as spectinomycin lacks clinically meaningful activity against these organisms.
- [1] Zurenko GE, Yagi BH, Vavra JJ, Wentworth BB. In vitro antibacterial activity of trospectomycin (U-63366F), a novel spectinomycin analog. Antimicrob Agents Chemother. 1988;32(2):216-23. View Source
- [2] Zurenko GE, et al. Trospectomycin, a novel spectinomycin analogue: antibacterial activity and preliminary human pharmacokinetics. Drugs Exp Clin Res. 1988;14(6):427-35. View Source
